molecular formula C11H10INO3 B13674306 Ethyl 5-iodo-2-oxoindoline-7-carboxylate

Ethyl 5-iodo-2-oxoindoline-7-carboxylate

Cat. No.: B13674306
M. Wt: 331.11 g/mol
InChI Key: YBYKWPBOAOJKOB-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2-oxoindoline-7-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are significant due to their diverse biological activities and applications in medicinal chemistry. This compound features an indoline core with an ethyl ester, an iodine atom at the 5-position, and a carbonyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-2-oxoindoline-7-carboxylate typically involves the iodination of an indoline precursor followed by esterification. One common method includes the reaction of 5-iodoindoline-2,3-dione with ethanol in the presence of a suitable catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-2-oxoindoline-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The indoline core can be oxidized to form indole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 5-substituted indoline derivatives.

    Reduction: Formation of 2-hydroxyindoline derivatives.

    Oxidation: Formation of indole-2,3-dione derivatives.

Scientific Research Applications

Ethyl 5-iodo-2-oxoindoline-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with caspases, which are involved in apoptosis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-oxoindoline-7-carboxylate
  • Ethyl 5-chloro-2-oxoindoline-7-carboxylate
  • Ethyl 5-fluoro-2-oxoindoline-7-carboxylate

Uniqueness

Ethyl 5-iodo-2-oxoindoline-7-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H10INO3

Molecular Weight

331.11 g/mol

IUPAC Name

ethyl 5-iodo-2-oxo-1,3-dihydroindole-7-carboxylate

InChI

InChI=1S/C11H10INO3/c1-2-16-11(15)8-5-7(12)3-6-4-9(14)13-10(6)8/h3,5H,2,4H2,1H3,(H,13,14)

InChI Key

YBYKWPBOAOJKOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1NC(=O)C2)I

Origin of Product

United States

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